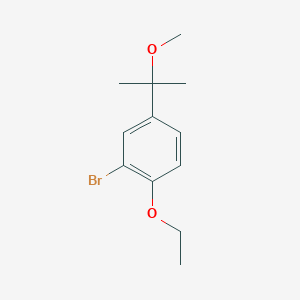

2-溴-1-乙氧基-4-(1-甲氧基-1-甲基乙基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzene derivatives are aromatic compounds where one or more hydrogen atoms in the benzene ring have been replaced by other atoms or groups . The compound you mentioned seems to be a complex benzene derivative with bromo, ethoxy, and methoxy-ethyl substituents.

Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of benzene derivatives can be determined by various spectroscopic methods. The benzene ring structure is planar, with the π electrons delocalized over the ring, contributing to its stability .Chemical Reactions Analysis

Benzene and its derivatives undergo electrophilic aromatic substitution reactions . The presence of electron-withdrawing or electron-donating groups on the benzene ring can influence the reactivity and the position of the substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of benzene derivatives depend on the nature of the substituents. For example, electron-donating groups tend to activate the benzene ring towards electrophilic substitution, while electron-withdrawing groups deactivate the ring .科学研究应用

生物活性化合物的全合成

2-溴-1-乙氧基-4-(1-甲氧基-1-甲基-乙基)苯用于生物活性、天然存在的化合物的全合成,例如含二溴的苯衍生物。这些化合物由于其独特的结构特征而在各种生物应用中显示出潜力。例如,从相关的溴代和甲氧基取代苯甲醇合成 3,4-二溴-5-[2-溴-3,4-二羟基-6-(甲氧甲基)苯基]苯-1,2-二醇展示了溴代取代化合物在合成具有高产率的复杂天然产物中的多功能性。此过程涉及芳基甲基醚的区域选择性 O-脱甲基化,突出了该化合物在促进选择性合成转化中的作用 (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010)。

大环化合物的合成和金属阳离子结合

该化合物还可在合成在大环化合物中找到应用,而大环化合物在金属阳离子结合和转运中具有重要意义。通过与二胺进行化学计量缩合,它有助于形成含酰胺-醚-胺的大环化合物。这些大环化合物在提取铅苦味酸盐而不是其他金属苦味酸盐方面表现出选择性,这突出了它们在金属离子传感和分离技术中的潜在用途。这种选择性提取能力归因于酰胺氧原子与金属离子的优先配位,如红外和 13C 核磁共振研究 (Kumar, Singh, & Singh, 1992) 所证明的。

先进材料合成

此外,这种溴代取代化合物有助于合成具有新特性的先进材料,例如聚合物和共聚物。例如,合成包含环二取代丙基 2-氰基-3-苯基-2-丙烯酸酯的新型共聚物展示了该化合物在创造具有独特热学和结构特征的材料中的作用。由于其定制的特性(例如热稳定性和特定官能团的掺入),这些材料在从涂料到电子产品的各个行业中找到应用,而这些特性对于专门的应用至关重要 (Kharas 等,2016)。

用于分子电子学的合成构件

此外,2-溴-1-乙氧基-4-(1-甲氧基-1-甲基-乙基)苯作为分子线在电子应用中开发中的前体。它通过有效的合成转化转化为各种寡(苯撑乙烯)和寡(苯撑乙炔)线,突出了它作为分子电子学中构建块的效用。这些线在分子水平上构建电子设备至关重要,为开发具有超小尺寸和高性能的电子元件提供了新途径 (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005)。

安全和危害

属性

IUPAC Name |

2-bromo-1-ethoxy-4-(2-methoxypropan-2-yl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-5-15-11-7-6-9(8-10(11)13)12(2,3)14-4/h6-8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOCQBKBFQUADX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2673945.png)

![Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2673952.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2673953.png)

![6-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2673954.png)

![2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2673956.png)

![N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2673958.png)

![N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2673963.png)